2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Description
2-(4-(4-Chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 4-chlorophenyl group at position 4 and a morpholino group at position 3. The acetamide moiety is linked to a 2-ethyl-6-methylphenyl group, which contributes to its steric and electronic properties.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2/c1-3-18-6-4-5-17(2)23(18)26-22(30)16-29-15-21(19-7-9-20(25)10-8-19)24(27-29)28-11-13-31-14-12-28/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCBIBQNLWQWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.9 g/mol. The structure features a pyrazole ring, a morpholino group, and various aromatic substituents, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.9 g/mol |
| CAS Number | 1286706-03-3 |
Biological Activity
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit antimicrobial properties. In vitro studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives with structural similarities demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
2. Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammation .
3. Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The mechanism may involve interaction with specific molecular targets related to cell cycle regulation and apoptosis . For instance, compounds with similar structures have shown IC50 values indicating significant cytotoxicity against various cancer cell lines.
The biological activity of 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is believed to involve several mechanisms:
- Enzyme Inhibition: The compound may bind to specific enzymes, altering their activity and affecting metabolic pathways.
- Receptor Modulation: It can interact with cellular receptors, influencing signaling pathways that regulate cell growth and inflammation.
- DNA/RNA Interaction: Potential interactions with nucleic acids may affect gene expression and protein synthesis.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates. The results indicated that certain compounds exhibited strong bactericidal effects, supporting the hypothesis that structural modifications enhance antimicrobial potency .
Case Study 2: Anticancer Activity
In another investigation, a series of pyrazole compounds were tested for their anticancer effects on human cancer cell lines. The results demonstrated that modifications in the substituent groups significantly influenced cytotoxicity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s pyrazole-morpholino-acetamide architecture distinguishes it from structurally related molecules:
- Compound 6m (): Contains a triazole ring instead of pyrazole, with a naphthalene-1-yloxy group and a 4-chlorophenyl substituent.
- 2-Chloro-N-(2-ethyl-6-methylphenyl)-... (): A simpler chloroacetamide lacking heterocyclic moieties like pyrazole or morpholine, which may limit its interaction with biological targets requiring π-π stacking or hydrogen bonding .
- AP-PROTAC-1 (): A highly complex PROTAC molecule with a thieno-triazolo-diazepine core. While it shares an acetamide group, its large size and additional functional groups (e.g., dioxopiperidinyl) make it unsuitable for direct comparison .
Physicochemical Properties
Key differences in functional groups influence spectral and physical properties:
- IR Spectroscopy: The target compound’s morpholino group likely exhibits C–O–C stretching vibrations near 1136 cm⁻¹, similar to compound 6m . The C=O stretch (acetamide) is expected near 1678 cm⁻¹, comparable to 6m, but the pyrazole ring may introduce distinct C–N stretches (1287 cm⁻¹ in 6m) .
- Molecular Weight :
Data Table: Comparative Analysis
*Estimated based on structural analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
